Trimethyl(2-methylcyclopent-2-en-1-yl)silane
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Overview
Description
Trimethyl(2-methylcyclopent-2-en-1-yl)silane is a chemical compound with the molecular formula C9H18Si. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This compound is notable for its unique structure, which includes a cyclopentene ring substituted with a methyl group and a trimethylsilyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2-methylcyclopent-2-en-1-yl)silane typically involves the reaction of 2-methylcyclopent-2-en-1-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of a silyl ether intermediate, which is then converted to the desired silane compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and efficiency. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(2-methylcyclopent-2-en-1-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, alkoxides, or amines can be used to substitute the trimethylsilyl group.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Compounds with different functional groups replacing the trimethylsilyl group.
Scientific Research Applications
Trimethyl(2-methylcyclopent-2-en-1-yl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for various biological studies.
Industry: The compound is used in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of Trimethyl(2-methylcyclopent-2-en-1-yl)silane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen and carbon atoms, which allows the compound to participate in various chemical reactions. The trimethylsilyl group can also act as a protecting group in organic synthesis, temporarily masking reactive sites on molecules to prevent unwanted reactions.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: A simpler silane compound with the formula (CH3)3SiH.
Trimethyl(2-methylprop-2-en-1-yl)silane: A similar compound with a different carbon skeleton.
Trimethyl(2-methylene-1-pentylcyclopropyl)silane: Another silane compound with a cyclopropyl ring.
Uniqueness
Trimethyl(2-methylcyclopent-2-en-1-yl)silane is unique due to its cyclopentene ring structure, which imparts different chemical properties compared to other silane compounds. The presence of the methyl group on the cyclopentene ring also affects its reactivity and stability, making it a valuable compound for specific applications in organic synthesis and material science.
Properties
CAS No. |
104201-44-7 |
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Molecular Formula |
C9H18Si |
Molecular Weight |
154.32 g/mol |
IUPAC Name |
trimethyl-(2-methylcyclopent-2-en-1-yl)silane |
InChI |
InChI=1S/C9H18Si/c1-8-6-5-7-9(8)10(2,3)4/h6,9H,5,7H2,1-4H3 |
InChI Key |
PDBOOPSCXFWYHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC1[Si](C)(C)C |
Origin of Product |
United States |
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